molecular formula C17H20BrN3O2S B4893276 4-bromo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzene-1-sulfonamide

4-bromo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B4893276
M. Wt: 410.3 g/mol
InChI Key: GKKRATPPTSSGHM-UHFFFAOYSA-N
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Description

4-bromo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzene-1-sulfonamide is a chemical compound that features a bromine atom, a piperazine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 4-(4-methylpiperazin-1-yl)aniline under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new sulfonamide derivatives, while oxidation reactions may produce sulfone derivatives .

Scientific Research Applications

4-bromo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes or receptors, thereby modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
  • 4-bromo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
  • 4-bromo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide

Uniqueness

4-bromo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzene-1-sulfonamide is unique due to the presence of both a bromine atom and a sulfonamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in medicinal chemistry and chemical biology .

Properties

IUPAC Name

4-bromo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O2S/c1-20-10-12-21(13-11-20)16-6-4-15(5-7-16)19-24(22,23)17-8-2-14(18)3-9-17/h2-9,19H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKRATPPTSSGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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